Potassium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate
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Overview
Description
Potassium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate is a chemical compound that features a fluoropyridine moiety attached to a methylpropanoate group, with potassium as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate typically involves the reaction of 5-fluoropyridine with a suitable methylpropanoate derivative in the presence of a potassium base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, strong bases for deprotonation, and oxidizing agents such as potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones .
Scientific Research Applications
Potassium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s fluoropyridine moiety is of interest for the development of pharmaceuticals, as fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Material Science: It can be used in the preparation of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Potassium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The fluoropyridine moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Potassium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate include:
- Potassium 5-fluoropyridine-2-trifluoroborate
- Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of the fluoropyridine and methylpropanoate groups, which can confer unique reactivity and properties. This makes it a valuable intermediate in the synthesis of specialized organic compounds .
Properties
IUPAC Name |
potassium;2-(5-fluoropyridin-2-yl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.K/c1-9(2,8(12)13)7-4-3-6(10)5-11-7;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSLWANROVKUCW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)F)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FKNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057076-11-5 |
Source
|
Record name | potassium 2-(5-fluoropyridin-2-yl)-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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